2-fluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
Description
2-Fluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide is a synthetic small molecule characterized by a fluorobenzene sulfonamide moiety linked via an ethyl chain to a dihydropyridazine ring substituted with a thiophen-2-yl group. The fluorine atom at the benzene ring may enhance metabolic stability and binding affinity through electronic effects, while the thiophene moiety could contribute to lipophilicity and π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c17-12-4-1-2-6-15(12)25(22,23)18-9-10-20-16(21)8-7-13(19-20)14-5-3-11-24-14/h1-8,11,18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHALPIKWLMWTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that belongs to the class of sulfonamides. Its unique structural features, including a fluorine atom, a thiophene moiety, and a pyridazine derivative, suggest potential biological activities that could be leveraged in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 393.5 g/mol. The presence of the sulfonamide functional group (-SO₂NH₂) is significant as it is known for its antibacterial properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.5 g/mol |
| Functional Groups | Sulfonamide, Fluoro |
| Structure | Complex heterocyclic |
The biological activity of sulfonamides typically involves the inhibition of bacterial dihydropteroate synthase, which disrupts folate synthesis necessary for bacterial growth. Given the structural complexity of this compound, it may also interact with additional biological targets beyond traditional pathways.
Pharmacological Properties
Research indicates that compounds containing pyridazine rings exhibit various pharmacological activities, including anti-inflammatory and anti-cancer properties. The thiophene moiety can enhance these activities through interactions with biological targets such as enzymes or receptors.
Case Studies and Research Findings
- Anti-Cancer Activity : A study evaluating similar sulfonamide derivatives indicated that modifications in the structure could enhance anti-cancer activity. For instance, derivatives with thiophene rings demonstrated significant inhibition against cancer cell lines.
- Cardiovascular Effects : Another research focused on benzene sulfonamides revealed their effects on perfusion pressure and coronary resistance in isolated rat heart models. Specific derivatives exhibited promising results in modulating cardiovascular parameters .
- COX Inhibition : Compounds structurally related to this compound have been evaluated for their COX inhibitory activity. Some derivatives showed significant inhibition rates, suggesting potential use in inflammatory conditions .
Experimental Design
To assess the biological activity of this compound and its derivatives, various experimental designs can be employed:
| Group | Compound | Dose |
|---|---|---|
| Control | Krebs-Henseleit solution only | - |
| Experimental 1 | 2-fluoro-N-{2-[6-oxo... | 0.001 nM |
| Experimental 2 | Benzene sulfonamide derivative | 0.001 nM |
Data collected from these experiments can be analyzed using statistical methods such as ANOVA to determine significance levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A structurally related compound, 4-(3-(1-{[3-(2-methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide (CAS: 1571028-37-9), shares the sulfonamide and dihydropyridine core but differs in substituents . Key comparisons include:
| Parameter | Target Compound | CAS 1571028-37-9 |
|---|---|---|
| Core Structure | Dihydropyridazine with thiophen-2-yl | Dihydropyridine with 1,2,4-oxadiazole and methoxyethoxybenzyl |
| Sulfonamide Substitution | Fluorine at benzene ring (electron-withdrawing) | Methyl group at benzene ring (electron-donating) |
| Heterocyclic Moieties | Thiophene (aromatic, sulfur-containing) | Oxadiazole (polar, nitrogen-rich) and methoxyethoxy (polar, flexible) |
| Hypothetical Bioactivity | Potential kinase inhibition via thiophene interaction | Possible solubility-enhanced targeting of hydrophilic binding pockets |
Methodological Considerations for Comparative Analysis
Structural comparisons rely heavily on crystallographic data and computational modeling. Tools like SHELXL (for refinement) and WinGX (for data processing) are critical for elucidating molecular conformations and intermolecular interactions . For example:
- SHELX -based refinements can reveal differences in bond lengths and angles caused by fluorine vs. methoxyethoxy substituents.
- ORTEP visualizations (via WinGX) highlight anisotropic displacement parameters, which may correlate with thermal stability or flexibility .
Research Findings and Limitations
While direct biological data for the target compound is absent in the provided evidence, structural analogs suggest:
- Thiophene-containing compounds often exhibit enhanced binding to hydrophobic enzyme pockets (e.g., kinases) compared to polar substituents like oxadiazoles.
- Fluorinated sulfonamides demonstrate improved bioavailability in preclinical models due to reduced CYP450 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
